molecular formula C18H13ClO3 B14603592 Methanone, [5-(4-chlorophenyl)-2-furanyl](4-methoxyphenyl)- CAS No. 59835-50-6

Methanone, [5-(4-chlorophenyl)-2-furanyl](4-methoxyphenyl)-

Cat. No.: B14603592
CAS No.: 59835-50-6
M. Wt: 312.7 g/mol
InChI Key: KGLNCADIUSLHNR-UHFFFAOYSA-N
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Description

Methanone, 5-(4-chlorophenyl)-2-furanyl-, is a chemical compound with the molecular formula C14H11ClO2 It is known for its unique structure, which includes a chlorophenyl group, a furanyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 5-(4-chlorophenyl)-2-furanyl-, typically involves the reaction of 4-chlorobenzoyl chloride with 2-furylmethanol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methanone, 5-(4-chlorophenyl)-2-furanyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methanone, 5-(4-chlorophenyl)-2-furanyl-, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, 5-(4-chlorophenyl)-2-furanyl-, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-chlorophenyl)phenyl-: Similar structure but lacks the furanyl group.

    Methanone, (4-methoxyphenyl)phenyl-: Similar structure but lacks the chlorophenyl group.

    Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-: Similar structure but includes a hydroxy group instead of a methoxy group.

Uniqueness

Methanone, 5-(4-chlorophenyl)-2-furanyl-, is unique due to the presence of both the furanyl and methoxyphenyl groups, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical and biological applications .

Properties

CAS No.

59835-50-6

Molecular Formula

C18H13ClO3

Molecular Weight

312.7 g/mol

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C18H13ClO3/c1-21-15-8-4-13(5-9-15)18(20)17-11-10-16(22-17)12-2-6-14(19)7-3-12/h2-11H,1H3

InChI Key

KGLNCADIUSLHNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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